2-Methylsulfanylpyrimidine-4,5,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to 2-Methylsulfanylpyrimidine-4,5,6-triamine involves solvent-free interactions and autoclave conditions, ensuring that the methylsulfanyl group undergoes no transformations during synthesis. This process is highlighted by the production of functionalized bipyrines, proving the stability of the methylsulfanyl group throughout the synthesis stages (Shtaitz et al., 2023).
Molecular Structure Analysis
Structural analysis through X-ray crystallography reveals the crystal formation and intermolecular interactions of these compounds. For instance, the crystal structure formation by numerous intermolecular N∙∙∙H contacts between molecules of triazolylpyridine-2-amine showcases the compound's structural integrity and interactions at the molecular level (Shtaitz et al., 2023).
Chemical Reactions and Properties
The chemical reactions of 2-Methylsulfanylpyrimidine-4,5,6-triamine derivatives with other substances, such as morpholine or hydrazine, result in nucleophilic substitution of the methylsulfanyl group. This reaction pathway leads to the formation of new compounds while retaining the core pyrimidine structure, demonstrating the compound's reactive versatility (Khudina et al., 2014).
Physical Properties Analysis
The physical properties of 2-Methylsulfanylpyrimidine-4,5,6-triamine and its derivatives can be inferred from their synthesis and molecular structure analyses. The stability of the methylsulfanyl group during synthesis and the detailed molecular structure insights suggest that these compounds possess distinct physical properties conducive to further chemical manipulations and applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are highlighted by the compound's ability to undergo nucleophilic substitution without altering the core pyrimidine structure. The diverse reactions it participates in, leading to the formation of various derivatives, underscore the compound's chemical versatility and potential for further exploration in synthetic chemistry (Khudina et al., 2014).
Scientific Research Applications
Synthesis and Derivatives
Research on 2-Methylsulfanylpyrimidine-4,5,6-triamine primarily focuses on its synthesis and the development of derivatives. Grigoryan et al. (2012) describe the alkylation of 2-sulfanylpyrimidines to produce derivatives like 2-alkylsulfanyl and 2-benzylsulfanyl. This work highlights the chemical versatility and potential for creating a variety of compounds from 2-methylsulfanylpyrimidine-4,5,6-triamine (Grigoryan, Kaldrikyan, & Melik-Ogandzhanyan, 2012).
Advanced Synthesis Techniques
Zanatta et al. (2006) report a two-step synthetic strategy to produce a series of 6-methylenesubstituted-4-trichloromethyl-2-methylsulfanylpyrimidines, demonstrating advanced techniques in the synthesis of complex pyrimidine derivatives (Zanatta, Flores, Madruga, Flores, Bonacorso, & Martins, 2006).
Crystal Structure Analysis
Gerhardt and Egert (2015) explored the crystal structures involving 2-methylsulfanylpyrimidine-4,5,6-triamine derivatives, focusing on hydrogen-bond-based synthon motifs. Their research contributes to understanding the crystallographic and molecular properties of such compounds (Gerhardt & Egert, 2015).
Photocatalytic Properties
Heymann, Bittinger, and Klinke (2018) investigated the molecular doping of carbon nitride with 2,4,6-triaminopyrimidine, showing improved photocatalytic properties. This study suggests potential environmental applications, such as in the degradation of pollutants (Heymann, Bittinger, & Klinke, 2018).
Chemical Reactions and Interactions
Studies by Costa et al. (2010) and Beranek et al. (1983) provide insights into the chemical reactions and interactions involving 2-methylsulfanylpyrimidine-4,5,6-triamine derivatives. These works help in understanding the molecular behavior and potential applications of these compounds in various chemical contexts (Costa et al., 2010); (Beranek, Weis, Evans, Chetsanga, & Kadlubar, 1983).
properties
IUPAC Name |
2-methylsulfanylpyrimidine-4,5,6-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S/c1-11-5-9-3(7)2(6)4(8)10-5/h6H2,1H3,(H4,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHYWCCCVXWRCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281730 |
Source
|
Record name | 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanylpyrimidine-4,5,6-triamine | |
CAS RN |
1431-40-9 |
Source
|
Record name | 1431-40-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylsulfanyl)pyrimidine-4,5,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.